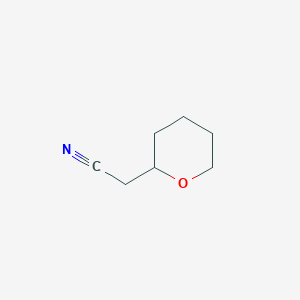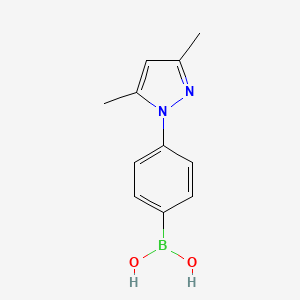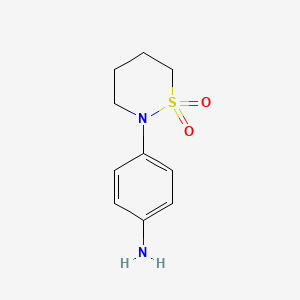
4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse chemical and biological properties. The presence of the sulfonamide group in its structure makes it a valuable compound in various fields, including medicinal chemistry and industrial applications.
科学研究应用
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is currently unknown . Future research will need to investigate how factors such as temperature, pH, and the presence of other compounds might affect its action.
生化分析
Biochemical Properties
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit interactions with sulfonamide-based enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic processes. Additionally, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline may also interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
The effects of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Furthermore, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline can impact cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit sulfonamide-based enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline can lead to sustained changes in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with sulfonamide-based enzymes can lead to changes in the metabolism of sulfur-containing compounds, which are essential for various cellular functions.
Transport and Distribution
The transport and distribution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
The subcellular localization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the thiazinane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
相似化合物的比较
Similar Compounds
- 4-(4-Hydroxy-1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-pentylbenzenesulfonamide
- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-thienylmethyl)benzenesulfonamide
Uniqueness
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the thiazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNMBOVVLNFRBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586455 |
Source


|
| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37441-49-9 |
Source


|
| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
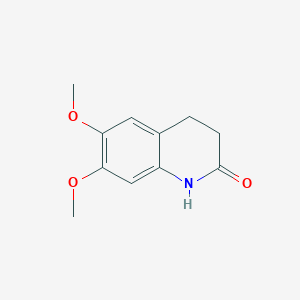
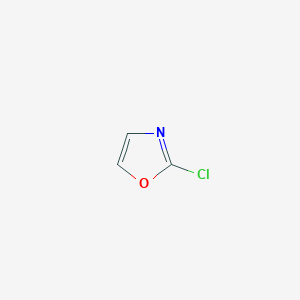
![3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1317314.png)
![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)
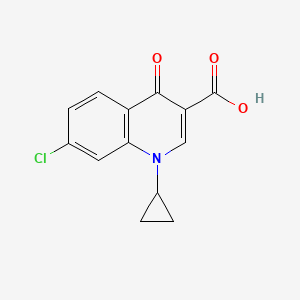
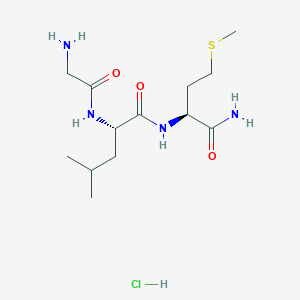
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)
![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)

